molecular formula C14H13NO3 B1517003 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline CAS No. 1019395-25-5

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline

Cat. No.: B1517003
CAS No.: 1019395-25-5
M. Wt: 243.26 g/mol
InChI Key: PCCAGMYSYCHRJO-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound features a benzodioxole ring attached to an aniline moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol attacks the chloromethyl group of 3-(chloromethyl)aniline, forming the desired ether linkage.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of phase transfer catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the aniline moiety to produce corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides, to introduce different functional groups.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Alkylated or cyanated derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Paroxetine

  • 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

  • Other benzodioxole-containing compounds

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-11-3-1-2-10(6-11)8-16-12-4-5-13-14(7-12)18-9-17-13/h1-7H,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAGMYSYCHRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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